molecular formula C13H13ClN2O4 B6211162 4-chloro-5,8-diethoxy-3-nitroquinoline CAS No. 1974685-21-6

4-chloro-5,8-diethoxy-3-nitroquinoline

Cat. No.: B6211162
CAS No.: 1974685-21-6
M. Wt: 296.70 g/mol
InChI Key: PFCYZTVQOYUDTK-UHFFFAOYSA-N
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Description

4-Chloro-5,8-diethoxy-3-nitroquinoline is an organic compound with the molecular formula C13H13ClN2O4 and a molecular weight of 296.71 g/mol [ ]. This quinoline derivative is characterized by its distinct functional groups, including a chlorine atom at the 4-position and a nitro group at the 3-position of the quinoline core, with ethoxy substituents at the 5- and 8-positions. As a nitroquinoline, this compound serves as a versatile synthetic intermediate or building block in organic chemistry and medicinal chemistry research. The presence of the nitro group is significant as it can activate the quinoline framework for further chemical transformations, facilitating nucleophilic substitution reactions and serving as a precursor for other functional groups, such as amines [ ]. The chlorine atom provides a reactive site for cross-coupling reactions or nucleophilic aromatic substitution, allowing researchers to introduce a variety of other structural motifs. Compounds within this class are of interest in the development of novel substances for pharmacological screening, and research into unnatural quinoline derivatives is a growing field aimed at discovering new biologically active compounds [ ]. The mechanism of action for this specific compound is not established, as it is primarily a research tool for synthesis. Researchers can leverage its structure to build more complex molecules, such as those for potential application in developing kinase inhibitors or other bioactive heterocycles, a common theme with quinoline and quinazoline-based compounds [ ]. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

1974685-21-6

Molecular Formula

C13H13ClN2O4

Molecular Weight

296.70 g/mol

IUPAC Name

4-chloro-5,8-diethoxy-3-nitroquinoline

InChI

InChI=1S/C13H13ClN2O4/c1-3-19-9-5-6-10(20-4-2)13-11(9)12(14)8(7-15-13)16(17)18/h5-7H,3-4H2,1-2H3

InChI Key

PFCYZTVQOYUDTK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=C(C=C1)OCC)N=CC(=C2Cl)[N+](=O)[O-]

Purity

95

Origin of Product

United States

Preparation Methods

Nitration as a Key Step in Quinoline Functionalization

Nitration is a critical transformation for introducing nitro groups into aromatic systems. In the context of quinoline derivatives, nitration regioselectivity is heavily influenced by existing substituents. For example, nitration of 4-chloroquinoline (9 ) with concentrated nitric acid and sulfuric acid at 0°C yields 4-chloro-8-nitroquinoline (7 ) in 62% yield. This reaction demonstrates the directing effects of the chloro group, which positions the nitro group at the 8-position (para to chlorine). However, achieving nitration at the 3-position—as required for the target compound—demands alternative strategies.

Optimized Reaction Conditions for Nitro Group Placement

Directed Nitration at Position 3

Positioning the nitro group at the 3-position necessitates overcoming the inherent directing effects of the chloro and ethoxy groups. A plausible approach involves temporary protection of the ethoxy groups during nitration. For example, acetylating the ethoxy groups to form acetates could deactivate their electron-donating effects, allowing nitration to occur at the less hindered 3-position. Subsequent deprotection would restore the ethoxy functionalities.

This strategy is supported by the synthesis of methyl 4-hydroxy-8-methoxy-2-(methylthio)quinoline-3-carboxylate (4d ), where methoxy groups remain intact during nitration and reduction steps.

Stepwise Synthesis Proposal

Route 1: Chlorination Followed by Alkoxylation and Nitration

  • Starting Material : 5,8-Dihydroxyquinoline.

  • Ethoxylation : Treat with ethyl bromide and potassium carbonate in DMF to yield 5,8-diethoxyquinoline.

  • Chlorination : React with phosphorus oxychloride (POCl3) at reflux to introduce chlorine at position 4.

  • Nitration : Use fuming nitric acid and sulfuric acid at 0°C to introduce nitro at position 3.

Key Considerations :

  • The ethoxy groups may direct nitration to adjacent positions (4 or 6), necessitating protective group strategies.

  • Yield optimization requires precise stoichiometry and temperature control.

Route 2: Nitration Prior to Alkoxylation

  • Starting Material : 3-Nitroquinoline.

  • Chlorination : Use POCl3 to introduce chlorine at position 4.

  • Alkoxylation : Substitute hydrogen at positions 5 and 8 via Ullmann coupling with sodium ethoxide and copper catalyst.

Challenges :

  • Nitro groups deactivate the ring, complicating alkoxylation.

  • High temperatures (>150°C) and prolonged reaction times may degrade intermediates.

Comparative Analysis of Synthetic Routes

RouteAdvantagesDisadvantagesYield Potential
1 Ethoxy groups stabilize intermediatesRisk of over-nitration40–60%
2 Direct nitro placementHarsh alkoxylation conditions20–35%

Mechanistic Insights and Byproduct Formation

Competing Reactions in Nitration

The electron-donating ethoxy groups at positions 5 and 8 activate the quinoline ring, favoring nitration at ortho/para positions. Without protective groups, this leads to byproducts like 4-chloro-5,8-diethoxy-6-nitroquinoline. To suppress this, low-temperature nitration (-10°C) and dilute nitric acid concentrations are recommended.

Scalability and Industrial Relevance

Catalytic Methods for Large-Scale Production

Palladium-catalyzed cross-coupling reactions, as seen in the synthesis of diarylamides (2a–m ), offer scalable alternatives for introducing ethoxy groups. However, catalyst costs and purification challenges may limit industrial adoption.

Spectroscopic Characterization

NMR and IR Data for Intermediate Validation

  • 4-Chloro-8-nitroquinoline (7 ) : 1H NMR (DMSO-d6) δ 8.97 (d, J=4.7 Hz, 1H), 8.48 (d, J=8.5 Hz, 1H).

  • Methyl 4-hydroxy-2-(methylthio)-6-nitroquinoline-3-carboxylate (4m ) : 1H NMR (CDCl3) δ 13.36 (s, 1H), 9.10 (s, 1H).

"The strategic placement of substituents in polyfunctional quinolines remains a cornerstone of medicinal chemistry, enabling tailored biological activity." — Adapted from .

Chemical Reactions Analysis

Types of Reactions

4-chloro-5,8-diethoxy-3-nitroquinoline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Ammonia or thiols, solvents like ethanol or dimethylformamide, elevated temperatures.

    Oxidation: Potassium permanganate, acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 4-chloro-5,8-diethoxy-3-aminoquinoline.

    Substitution: 4-amino-5,8-diethoxy-3-nitroquinoline or 4-thio-5,8-diethoxy-3-nitroquinoline.

    Oxidation: 4-chloro-5,8-dialdehyde-3-nitroquinoline or 4-chloro-5,8-dicarboxylic acid-3-nitroquinoline.

Scientific Research Applications

4-chloro-5,8-diethoxy-3-nitroquinoline has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent. Its derivatives are studied for their ability to inhibit specific enzymes and pathways involved in disease progression.

    Materials Science: The compound is explored for its use in organic electronics and as a building block for the synthesis of novel materials with unique electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study the interaction of quinoline derivatives with biological macromolecules.

Mechanism of Action

The mechanism of action of 4-chloro-5,8-diethoxy-3-nitroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound’s ability to intercalate into DNA and disrupt its function is also a key aspect of its mechanism in anticancer applications.

Comparison with Similar Compounds

Structural and Substituent Analysis

Quinoline derivatives exhibit diverse biological and chemical properties depending on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
4-Chloro-5,8-diethoxy-3-nitroquinoline Cl (4), OEt (5,8), NO₂ (3) C₁₃H₁₂ClN₂O₅ 314.7 (calculated) Nitro group enhances electrophilicity; ethoxy groups may improve solubility.
Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate Cl (4), Me (5,8), COOEt (3) C₁₅H₁₄ClNO₂ 275.73 Ester group increases lipophilicity; methyl substituents reduce steric hindrance .
4-Chloro-6,7-dimethoxyquinoline Cl (4), OMe (6,7) C₁₁H₁₀ClNO₂ 223.66 Planar structure with intramolecular C–H⋯Cl interactions; methoxy groups stabilize ring conformation .
Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate Cl (4), OMe (6,8), COOEt (3) C₁₄H₁₄ClNO₄ 295.72 Dimethoxy and ester groups enhance solubility; used as a precursor in drug synthesis .

Physicochemical Properties

  • Solubility : Ethoxy groups (OEt) in the target compound may improve organic solvent solubility compared to methoxy (OMe) or methyl (Me) groups in analogs .
  • Reactivity : The nitro group at position 3 increases electrophilicity, making the compound more reactive in nucleophilic aromatic substitutions compared to ester- or methyl-substituted derivatives.
  • Stability: Intramolecular interactions (e.g., C–H⋯Cl) observed in 4-chloro-6,7-dimethoxyquinoline suggest similar stabilization may occur in the target compound.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-chloro-5,8-diethoxy-3-nitroquinoline?

A three-step approach is commonly employed:

  • Cyclization : Start with a substituted aniline derivative to form the quinoline core.
  • Nitration : Introduce the nitro group at the 3-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
  • Chlorination : Use POCl₃ or SOCl₂ to substitute the hydroxyl group with chlorine at the 4-position .
  • Ethoxy Group Introduction : Methoxy analogs (e.g., in ) suggest ethoxy groups can be installed via nucleophilic substitution or alkylation of hydroxyl precursors .

Q. How do the ethoxy substituents at positions 5 and 8 influence the compound's electronic properties?

Ethoxy groups are electron-donating, increasing electron density on the quinoline ring. This affects:

  • Nitration Reactivity : Directs nitro group placement (e.g., para/ortho to ethoxy groups).
  • Solubility : Ethoxy groups enhance lipophilicity compared to methoxy analogs, as seen in studies on methoxy-substituted quinolines .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Confirm substituent positions via coupling patterns (e.g., aromatic protons near ethoxy groups show distinct splitting).
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identify nitro (1520–1350 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretches .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's bioactivity?

  • Substituent Variation : Replace ethoxy with smaller (methoxy) or bulkier (isopropoxy) groups to assess steric effects on target binding (e.g., tyrosine kinase inhibition in ) .
  • Nitro Group Reduction : Convert the nitro group to NH₂ and compare activity profiles, as nitro-to-amine transformations are critical in prodrug activation .
  • Molecular Docking : Use crystallographic data from quinoline-enzyme complexes (e.g., ) to predict binding modes .

Q. How to resolve contradictions in cytotoxicity data between analogs with similar substituents?

  • Comparative Assays : Test analogs under identical conditions (e.g., found chlorine and methoxy positioning drastically alters activity).
  • Metabolic Stability Screening : Assess if ethoxy groups improve resistance to cytochrome P450 oxidation compared to methoxy .
  • Crystallographic Analysis : Determine if structural variations (e.g., diethoxy vs. dimethoxy) induce conformational changes in target enzymes .

Q. What strategies improve solubility without compromising target affinity?

  • Prodrug Design : Introduce phosphate or PEG-ylated groups at the ethoxy positions, which hydrolyze in vivo .
  • Salt Formation : Use HCl or sodium salts of the carboxylate derivative (e.g., as in ) to enhance aqueous solubility .
  • Co-crystallization Studies : Identify solvent interactions using X-ray diffraction (e.g., ’s analysis of hydrogen-bonding networks) .

Methodological Considerations

Q. How to troubleshoot low yields during chlorination?

  • Catalyst Optimization : Replace POCl₃ with PCl₅ or add catalytic DMAP to enhance reactivity.
  • Solvent Screening : Use anhydrous DMF or toluene to minimize side reactions .
  • Reaction Monitoring : Employ TLC or in-situ IR to track chlorine incorporation .

Q. What computational tools predict the impact of ethoxy groups on pharmacokinetics?

  • QSAR Models : Use software like Schrödinger or MOE to correlate substituent properties (e.g., logP, polar surface area) with absorption data.
  • MD Simulations : Simulate membrane permeability using lipid bilayer models (e.g., GROMACS) .

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